molecular formula C12H22N2OS B13968661 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13968661
M. Wt: 242.38 g/mol
InChI Key: ZPADZXVEUAWXHS-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a mercaptomethyl group, and a spirocyclic azaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multi-step organic synthesis. One common method includes the cyanoacetylation of amines, followed by subsequent reactions to introduce the mercaptomethyl and spirocyclic azaspirodecane moieties . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with various molecular targets. The amino group and mercaptomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the mercaptomethyl group in 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone distinguishes it from similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific research applications.

Properties

Molecular Formula

C12H22N2OS

Molecular Weight

242.38 g/mol

IUPAC Name

2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]ethanone

InChI

InChI=1S/C12H22N2OS/c13-7-11(15)14-6-5-12(9-14)3-1-10(8-16)2-4-12/h10,16H,1-9,13H2

InChI Key

ZPADZXVEUAWXHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CS)CCN(C2)C(=O)CN

Origin of Product

United States

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